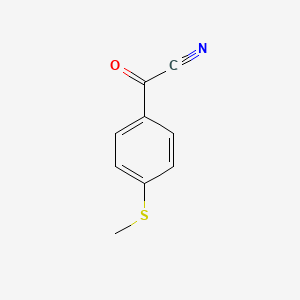

4-(Methylthio)benzoyl cyanide

Description

Contextualization of 4-(Methylthio)benzoyl Cyanide within Aroyl Cyanide Chemistry

Within the broad family of aroyl cyanides, this compound is a specific derivative featuring a methylthio (-SCH₃) group at the para-position of the benzene (B151609) ring. This substitution introduces additional chemical properties and potential reaction pathways, making it a valuable intermediate in targeted organic synthesis. smolecule.com The presence of the sulfur-containing moiety alongside the reactive aroyl cyanide core allows for its application in the synthesis of more complex molecules with potential uses in fields like pharmaceuticals and agrochemicals. smolecule.com

Below is a table summarizing some of the key chemical properties of this compound.

Historical Development and Evolution of Aroyl Cyanide Research

The study of aroyl cyanides has evolved significantly since their initial preparation. Early synthetic methods, documented around the mid-20th century, often involved harsh reaction conditions and the use of highly toxic reagents. google.comgoogle.com A classical approach involved the reaction of acyl halides with heavy metal cyanides like copper, silver, or thallium cyanide. google.com This method, however, suffered from several drawbacks, including high costs, the difficulty of working with solid-liquid phase reactions, and the formation of hard-to-separate byproducts. google.com

Another early method was the reaction of arylcarboxylic acid chlorides with hydrocyanic acid in the presence of pyridine (B92270). google.comgoogle.com This process was also problematic due to the high toxicity of both pyridine and hydrocyanic acid, the flammability of the ether solvent typically used, and the formation of dimeric byproducts that reduced the yield and complicated purification. google.comgoogle.com The considerable amounts of toxic waste generated by these early methods also posed significant environmental concerns. google.com

These challenges spurred the development of more efficient, safer, and environmentally benign synthetic routes. Modern approaches include one-pot syntheses from aromatic acids or aldehydes, which avoid the isolation of reactive intermediates. ciac.jl.cn The use of phase-transfer catalysts for the cyanation of acyl chlorides and the development of solvent-free and catalyst-free conditions represent significant advancements in making aroyl cyanide synthesis more practical and sustainable. ciac.jl.cn

Foundational Research Areas and Key Discoveries

The foundational research on aroyl cyanides established their role as potent electrophiles and versatile synthetic intermediates. A key discovery was their enhanced reactivity in acylation reactions compared to other acylating agents, a direct consequence of the electronic effect of the cyano group. This property allows for efficient and regioselective acylations of various nucleophiles. nih.gov

The development of cyanation reactions, such as the Rosenmund-von Braun reaction for synthesizing aryl nitriles from aryl halides, provided the fundamental chemistry for accessing the nitrile functional group, which is a prerequisite for aroyl cyanide synthesis. organic-chemistry.org Early investigations into the reactions of aroyl cyanides with organometallic reagents and phosphorus ylides further broadened their synthetic utility, demonstrating their ability to participate in carbon-carbon bond-forming reactions beyond simple acylation. ciac.jl.cn The ability to hydrolyze the nitrile group to a carboxylic acid or reduce it to an amine, while the ketone portion undergoes separate reactions, highlighted the potential of aroyl cyanides as "orthogonal" building blocks in multi-step synthesis. nih.gov

Current Research Landscape and Emerging Trends

The contemporary research landscape for aroyl cyanides is characterized by innovation in both their synthesis and application. A major trend is the development of greener and more efficient synthetic methods. This includes the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), and the application of catalytic systems involving silver or palladium to facilitate the cyanation of aroyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.org Flow chemistry is also being explored as a means to safely handle reactive intermediates and improve the efficiency and scalability of nitrile synthesis in a cyanide-free manner. rsc.org

In terms of applications, aroyl cyanides are increasingly used as versatile precursors in transition metal-catalyzed reactions. Palladium, nickel, and copper-catalyzed cross-coupling reactions involving aryl nitriles are a major focus, enabling the construction of complex molecular architectures. organic-chemistry.org Their bifunctional nature is exploited in the synthesis of a wide range of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. nih.gov

An exciting and emerging area of research is the role of hydrogen cyanide (HCN) and its derivatives in prebiotic chemistry. mdpi.com Scientists are investigating how simple molecules like HCN, the parent molecule of all cyanides, could have participated in reaction networks on the early Earth to form the building blocks of life, such as nucleobases, amino acids, and lipids. mdpi.com This fundamental research highlights the continuing importance of understanding the reactivity of the cyanide group, from simple molecules to complex intermediates like aroyl cyanides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPCAVSIEJMXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Methylthio Benzoyl Cyanide and Its Congeners

Acylation Reactions with Aroyl Cyanides

Aroyl cyanides, including 4-(methylthio)benzoyl cyanide, are effective acylating agents. Their reactivity stems from the electron-withdrawing nature of the cyanide group, which activates the carbonyl group towards nucleophilic attack. This property allows for the introduction of aroyl groups into a variety of organic molecules under relatively mild conditions.

The benzoyl group is a common structural motif in many biologically active compounds and synthetic intermediates. Aroyl cyanides provide a valuable tool for the introduction of this moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon of the aroyl cyanide, leading to the displacement of the cyanide ion. This process has been utilized to benzoylate a wide range of substrates.

The efficiency of the acylation can be influenced by the nature of the substrate, the specific aroyl cyanide used, and the reaction conditions. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring of the aroyl cyanide can modulate its reactivity. Similarly, the nucleophilicity of the substrate plays a crucial role in the reaction outcome.

A significant challenge in organic synthesis is the selective functionalization of molecules containing multiple reactive sites. Aroyl cyanides have been employed in selective acylation reactions, demonstrating their utility in complex molecule synthesis.

Nucleosides: The selective acylation of nucleosides is of great interest due to the importance of acylated nucleoside analogs in medicinal chemistry. nih.govnih.gov Nucleosides typically possess both hydroxyl and amino groups, which can compete for the acylating agent. nih.govnih.govresearchgate.net However, by carefully controlling the reaction conditions, it is possible to achieve chemoselective O- or N-acylation. nih.gov For example, in the absence of a catalyst, the more nucleophilic amino group is preferentially acylated. researchgate.net Conversely, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can promote selective O-acylation. researchgate.net This selectivity is attributed to the activation of the O-H bond by the counteranion associated with the DMAP-derived acyl pyridinium (B92312) intermediate. nih.gov

Phenols: The acylation of phenols with aroyl cyanides provides a direct route to aryl esters. This transformation is particularly useful for the synthesis of precursors to valuable compounds. For instance, the selective acylation of phenols over ZSM-5 has been explored for the synthesis of paracetamol precursors. bcrec.id While traditional Friedel-Crafts acylation can be used, it sometimes suffers from a lack of regioselectivity. nih.gov The use of specific catalysts can direct the acylation to a particular position on the aromatic ring.

Aromatic Amines: Aromatic amines readily react with aroyl cyanides to form the corresponding amides. The high nucleophilicity of the amino group generally ensures a facile reaction. This method provides a straightforward approach to the synthesis of various N-aryl benzamides.

Alcohols: The acylation of alcohols with aroyl cyanides is a fundamental transformation for the synthesis of esters. youtube.comyoutube.com The reactivity of the alcohol can influence the reaction conditions required. youtube.com Primary alcohols are generally more reactive than secondary alcohols, while tertiary alcohols can be challenging to acylate. youtube.com The choice of solvent and the potential use of a catalyst can significantly impact the efficiency of the esterification. youtube.com

Nucleophilic Addition Reactions

In addition to their role as acylating agents, aroyl cyanides can also undergo nucleophilic addition to the carbonyl group. This reactivity pathway leads to the formation of cyanohydrin derivatives and other adducts.

The reaction of p-substituted benzoyl cyanides with trivalent phosphorus compounds, such as triethyl phosphite, has been investigated. deepdyve.com These reactions can lead to the formation of 2:1 adducts. deepdyve.com Upon heating, these adducts have been observed to decompose, yielding dicyanostilbene oxides and triethyl phosphate. deepdyve.com When tri-n-butylphosphine is used as the trivalent phosphorus compound, the reaction can produce cis-dicyanostilbene derivatives. deepdyve.com The mechanism for these transformations is proposed to proceed through similar intermediate species. deepdyve.com

The cyanobenzoylation of aldehydes with benzoyl cyanide is a useful method for the synthesis of cyanohydrin benzoates. capes.gov.brnih.gov This reaction involves the addition of both a cyano group and a benzoyl group across the carbonyl double bond of the aldehyde. The reaction can be promoted by various catalysts or, in some cases, proceed without a catalyst in a suitable solvent system like DMSO. capes.gov.brnih.gov This transformation has also been extended to ketones, with DBU being an effective catalyst for the cyanoacylation of ketones with acyl cyanides.

A significant advancement in the cyanobenzoylation of aldehydes is the development of enantioselective catalytic systems. The asymmetric synthesis of O-benzoyl cyanohydrins has been achieved using chiral catalysts. One notable example is the use of BINOLAM-Ti(IV) complexes. researchgate.net These catalysts, which can be generated in situ, have been shown to effectively catalyze the asymmetric cyanobenzoylation of aldehydes at room temperature without the need for additives. researchgate.net The catalyst is believed to function in a dual role as both a Lewis acid and a Brønsted base to facilitate the enantioselective addition. researchgate.net Other chiral titanium complexes, such as those derived from β-amino alcohols, have also been successfully employed in the highly enantioselective cyanosilylation of aldehydes, a related transformation. organic-chemistry.orgresearchgate.net

Cyanobenzoylation of Aldehydes

Formation of O-Aroyl Cyanohydrins

The reaction between an aldehyde and an acyl cyanide, such as this compound, can yield O-aroyl cyanohydrins. This transformation is a valuable method for producing chiral building blocks. A particularly effective approach involves a chemoenzymatic dynamic kinetic resolution. In this system, a chiral Lewis acid catalyst facilitates the reaction between a prochiral aldehyde and the aroyl cyanide to create a scalemic mixture of the O-acylated cyanohydrin enantiomers. diva-portal.org

Subsequently, a lipase (B570770) selectively hydrolyzes the minor enantiomer back to the unprotected cyanohydrin. diva-portal.org This cyanohydrin can then re-enter the catalytic cycle, ultimately converting the starting materials into a single, highly enantioenriched O-aroyl cyanohydrin product. Research has demonstrated that for certain titanium-based catalytic systems, the reaction proceeds efficiently with aroyl cyanides, whereas acetyl cyanide does not yield the desired product, highlighting the specific reactivity of aroyl cyanides in this context. diva-portal.org

The general mechanism for cyanohydrin formation involves the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org The resulting intermediate is then protonated. libretexts.org In the case of O-aroyl cyanohydrin synthesis, the intermediate alkoxide is acylated by the aroyl cyanide.

Organometallic Reactions and Catalytic Applications

Copper-Catalyzed Transformations Involving Terminal Alkynes

Copper catalysis enables the direct cyanation of terminal alkynes using aroyl cyanides, like benzoyl cyanide, which serve as a less toxic and stable source of the cyanide group. This method provides a straightforward route to synthesize 3-arylpropiolonitriles under mild conditions, utilizing air as the oxidant. researchgate.net The protocol demonstrates good functional group tolerance and represents a significant alternative to other methods for preparing these valuable nitrile compounds. researchgate.net

The reaction proceeds efficiently, showcasing the utility of copper catalysts in activating terminal alkynes and facilitating the transfer of the cyano group from the aroyl cyanide. This transformation is part of a broader class of copper-catalyzed reactions that functionalize alkynes, which are crucial in the synthesis of pharmaceuticals and fine chemicals. researchgate.netnih.gov

Table 1: Copper-Catalyzed Cyanation of Terminal Alkynes with Benzoyl Cyanide Note: This table is a representative example based on the described transformation. Specific substrate and yield data would be populated from the primary literature.

| Entry | Terminal Alkyne Substrate | Product (3-Arylpropiolonitrile) | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 3-Phenylpropiolonitrile | e.g., 85 |

| 2 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)propiolonitrile | e.g., 82 |

| 3 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)propiolonitrile | e.g., 78 |

| 4 | 1-Ethynylcyclohexene | 3-(Cyclohex-1-en-1-yl)propiolonitrile | e.g., 75 |

Palladium-Catalyzed Multicomponent Reactions for Complex Molecular Architectures

Palladium catalysis is a powerful tool for constructing complex molecules, and reactions involving aroyl cyanides or their close analogues, aroyl chlorides, are central to many of these strategies. rsc.orgnih.gov Palladium-catalyzed multicomponent reactions are particularly prized for their efficiency and atom economy, allowing for the assembly of intricate structures in a single step. rsc.org

For instance, the palladium-catalyzed aroylation of stannyl (B1234572) glycals with aroyl chlorides produces aroyl C-glycals, a class of compounds with potential biological activity. nih.gov The selectivity of this reaction, favoring the desired ketone product over a decarbonylated aryl C-glycal, can be finely tuned by the choice of palladium catalyst and its associated ligands. nih.gov Reactions catalyzed by Pd(OAc)₂ tend to show high selectivity for the aroyl C-glycal, whereas using Pd(PPh₃)₄ can lead to diminished selectivity. nih.gov These findings underscore the importance of the catalyst system in controlling the reaction outcome in complex settings.

Reductive Transformations and Electron Transfer Processes

The reduction of aroyl cyanides can proceed via different pathways depending on the reagents used. A notable transformation is the Stephen reduction, which converts aroyl cyanides into aroylmethylamine hydrochlorides in good yields. datapdf.comacs.org This reaction typically involves treating the aroyl cyanide with stannous chloride and hydrochloric acid. pw.livevedantu.com The reaction proceeds through the formation of an aldimine intermediate, which, in the case of aroyl cyanides, is further reduced to the corresponding primary amine rather than being hydrolyzed to an aldehyde—the more common outcome for alkyl or aryl cyanides. datapdf.compw.live

This method provides a direct route to valuable α-amino ketones, which are precursors for sympathomimetic amines and other pharmaceutically relevant molecules. datapdf.com A variety of substituted aroyl cyanides can be successfully reduced using this procedure.

Table 2: Stephen Reduction of Various Aroyl Cyanides Data sourced from J. Org. Chem. 1972, 37 (2), pp 335–336. datapdf.com

| Aryl Group (Ar) in ArCOCN | Product (ArCOCH₂NH₃⁺Cl⁻) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl | Phenylmethylamine hydrochloride | 67 | 184-186 (dec) |

| 2-Methylphenyl | 2-Methylphenylmethylamine hydrochloride | 78 | 160-161 (dec) |

| 3-Methylphenyl | 3-Methylphenylmethylamine hydrochloride | 50 | 174-175 (dec) |

| 4-Methylphenyl | 4-Methylphenylmethylamine hydrochloride | 62 | 208-210 (dec) |

| 4-Methoxyphenyl | 4-Methoxyphenylmethylamine hydrochloride | 60 | 197-199 (dec) |

| 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxyphenylmethylamine hydrochloride | 56 | 254-255 (dec) |

| 2-Furyl | 2-Furylmethylamine hydrochloride | 50 | 249-250 (dec) |

In contrast to the partial reduction seen in the Stephen reaction, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce both the carbonyl and the cyanide functionalities, leading to amino alcohols. youtube.com

Utility as Building Blocks in Organic Synthesis

Formation of Diketones and Ketone Derivatives

This compound and its congeners are highly effective building blocks for the synthesis of various ketones and diketones. One of the most direct methods is the iron-catalyzed arylation of aroyl cyanides with Grignard reagents, which efficiently produces unsymmetrical diaryl ketones. nih.gov This reaction offers a significant advantage over traditional methods by avoiding the need for highly toxic reagents and tolerating a wide range of functional groups. nih.govacs.org

Another powerful application is the direct insertion of aroyl cyanides into zirconacyclopentenes. This reaction's outcome is temperature-dependent; at low temperatures (-50 °C), it provides a high-yield, one-pot route to homoallyl ketones. acs.org At room temperature, the same starting materials rearrange to form 1,2,3-trisubstituted cyclopentadiene (B3395910) derivatives. acs.org

Furthermore, aroyl cyanides can serve as acyl anion surrogates in reactions like the Stetter reaction to produce 1,4-diketones. organic-chemistry.orgwikipedia.org While the classic Stetter reaction involves the conjugate addition of an aldehyde to a Michael acceptor, the underlying principle of umpolung (polarity reversal) can be extended to precursors like aroyl cyanides, which can generate the required nucleophilic acyl species. wikipedia.orgirapa.org These 1,4-dicarbonyl products are themselves valuable intermediates for synthesizing heterocycles such as furans and pyrroles through Paal-Knorr synthesis. wikipedia.org

Synthesis of Cyanohydrin Esters and Adducts

Aroyl cyanides, including this compound, are effective acylating agents that react with aldehydes and ketones to form cyanohydrin esters. This transformation typically proceeds by the addition of the aroyl cyanide to a carbonyl compound. The reaction is often facilitated by a basic catalyst in an aqueous-organic biphasic system or under anhydrous conditions. acs.orgorgsyn.org

In a common procedure, the aroyl cyanide is reacted with an aldehyde in a heterogeneous mixture of acetonitrile (B52724) and aqueous potassium carbonate. acs.org The cyanide ion, generated in situ from the hydrolysis of the aroyl cyanide, adds to the aldehyde to form a cyanohydrin. This intermediate is then immediately acylated by another molecule of the aroyl cyanide to yield the final cyanohydrin ester. This method is general and provides good to excellent yields for a wide variety of aldehydes. acs.org The use of potassium carbonate is crucial, as stronger bases like sodium hydroxide (B78521) can lead to lower yields due to competing hydrolysis and aldol (B89426) condensation reactions. acs.org

An alternative anhydrous method involves heating the aroyl cyanide and the carbonyl compound with a catalytic amount of a base, such as sodium benzoate. orgsyn.org These reactions demonstrate the dual reactivity of the aroyl cyanide, which acts as both a source of the cyanide nucleophile and the acylating electrophile.

The following table summarizes the synthesis of various cyanohydrin esters from the reaction of benzoyl cyanide, a congener of this compound, with different aldehydes, illustrating the scope of the reaction.

Table 1: Synthesis of Cyanohydrin Esters from Benzoyl Cyanide and Aldehydes

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Benzaldehyde cyanohydrin benzoate | 92 | orgsyn.org |

| Cyclohexanone | Cyclohexanone cyanohydrin benzoate | 87.5 | orgsyn.org |

| Butyraldehyde | 1-Cyanobutyl benzoate | 85 | acs.org |

| Isovaleraldehyde | 1-Cyano-2-methylpropyl benzoate | 82 | acs.org |

| 4-Chlorobenzaldehyde | 1-Cyano-(4-chlorophenyl)methyl benzoate | 93 | acs.org |

Construction of Heterocyclic Systems

The unique structure of this compound, featuring both a reactive nitrile and a carbonyl group, allows it to be a precursor for a variety of heterocyclic systems.

Azazirconacyclopentenes

Aroyl cyanides undergo direct reaction with azazirconacyclopentadienes at room temperature to produce stabilized azazirconacyclopentenes. chemicalbook.com This reaction involves the insertion of the aroyl cyanide into the zirconacycle. The resulting product is a novel azazirconacycle containing a bidentate O-C-N unit, which can be hydrolyzed to yield N-substituted benzamide (B126) derivatives in good yields. chemicalbook.com

The reaction is selective and accommodates functionalized aroyl cyanides. For example, zirconacycles react efficiently with aroyl cyanides bearing electron-donating or electron-withdrawing groups on the aromatic ring. chemicalbook.com

Table 2: Reaction of Azazirconacyclopentadienes with Aroyl Cyanides

| Azazirconacyclopentadiene Precursors | Aroyl Cyanide | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Octyne, Benzonitrile | Benzoyl cyanide | 62 | chemicalbook.com |

| 4-Octyne, Benzonitrile | 4-Chlorobenzoyl cyanide | 48 | chemicalbook.com |

| 4-Octyne, Benzonitrile | 4-Methylbenzoyl cyanide | 40 | chemicalbook.com |

| 1-Phenyl-1-propyne, Benzonitrile | Benzoyl cyanide | 71 | chemicalbook.com |

Tetrazoles

The nitrile functional group within this compound can be converted into a tetrazole ring. This is a well-established transformation in organic synthesis, typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. A common method involves reacting the nitrile with sodium azide in the presence of a Lewis acid, such as zinc(II) chloride, in a suitable solvent like isopropanol (B130326) or n-butanol. This procedure is known for its mild conditions and good yields, providing a direct route to 5-substituted-1H-tetrazoles. In this case, the product would be 5-(4-(methylthio)benzoyl)-1H-tetrazole.

Uracil (B121893) Derivatives

The direct synthesis of uracil derivatives from aroyl cyanides like this compound is not a commonly reported transformation in the chemical literature. The classical construction of the uracil ring typically involves the condensation of urea (B33335) with a 1,3-dicarbonyl compound, such as a β-ketoester, or through other pathways starting from different acyclic precursors. While multi-step synthetic routes could potentially be devised to convert the aroyl cyanide into a suitable fragment for uracil synthesis, it is not a direct or conventional application of this class of compounds.

Isoquinolones

While not a direct precursor, this compound can be envisioned as a starting material for isoquinolones through a multi-step sequence. Many modern syntheses of isoquinolones rely on the cyclization of benzamide derivatives. A plausible route would involve the hydrolysis of this compound to 4-(methylthio)benzoic acid, followed by amidation to form the corresponding benzamide. This benzamide could then undergo a transition-metal-catalyzed C-H activation and annulation with an alkyne. For instance, rhodium(III)-catalyzed reactions of benzamides with alkynes are a known method for constructing the isoquinolone scaffold. This represents a feasible, albeit indirect, pathway from an aroyl cyanide to this heterocyclic system.

Preparation of Substituted Cyclopentadienes

Based on a review of published scientific literature, the use of this compound or other aroyl cyanides for the direct preparation of substituted cyclopentadienes is not a reported synthetic application. The synthesis of substituted cyclopentadienes typically proceeds through distinct pathways, such as the cyclization of α,β-unsaturated carboxylic acid esters to form cyclopentenones, which are then further converted to the target cyclopentadiene.

Mechanistic Investigations of Reactions Involving 4 Methylthio Benzoyl Cyanide

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step pathway of a reaction, including the identification of transient intermediates, is a cornerstone of mechanistic chemistry. Reactions involving aroyl cyanides can proceed through various pathways depending on the reagents and conditions.

One fundamental pathway is the synthesis of the related compound, 4-(methylthio)phenylacetonitrile (B1302252), via the cyanidation of 4-(methylthio)benzyl chloride. This reaction typically proceeds with an alkali metal cyanide, such as sodium or potassium cyanide. utexas.edulasalle.edu To facilitate the reaction between the organic-soluble benzyl (B1604629) chloride and the water-soluble cyanide salt, a phase-transfer catalyst is often employed. lasalle.edu Intermediates in this Sₙ2-type reaction involve the transition state where the cyanide nucleophile displaces the chloride leaving group.

A distinct biological pathway has been identified for the synthesis of the parent compound, benzoyl cyanide, in the defensive secretions of the millipede Chamberlinius hualienensis. researchgate.net In this fascinating process, the precursor (R)-mandelonitrile is oxidized by a specialized enzyme, mandelonitrile (B1675950) oxidase (ChuaMOX). researchgate.net This enzymatic reaction represents a highly specific pathway to the aroyl cyanide structure, occurring under physiological conditions. The proposed defensive mechanism involves the enzyme, which is present in the millipede's blood, being activated by a pH shift upon injury, leading to the rapid synthesis of benzoyl cyanide from stored mandelonitrile. researchgate.net

In metal-catalyzed transformations, the nitrile group can be activated through coordination to a metal center, leading to unique intermediates. Studies on the activation of nitriles by a dearomatized rhenium PNP pincer complex show that the reaction proceeds via a utexas.edulasalle.edu-addition, forming reversible C-C and Re-N bonds. semanticscholar.org This leads to the formation of stable, observable intermediates such as ketimido complexes . semanticscholar.org For nitriles with an α-methylene group, such as benzyl cyanide derivatives, enamido complexes can also be formed as key intermediates. semanticscholar.org These studies, supported by computational models, suggest a stepwise activation pathway with low energy barriers. semanticscholar.org

Detailed Studies of Electron Transfer Mechanisms

Electron transfer (ET) processes, involving the movement of electrons between molecules or between a molecule and an electrode, can initiate a wide range of chemical reactions. For aroyl cyanides and their precursors, both electrochemical and photochemical ET mechanisms are relevant.

Electrochemical methods offer a powerful tool for initiating reactions through controlled single-electron transfer. Studies on the synthesis of related aryl-substituted benzothiophenes using 2-methylthiobenzenediazonium salts demonstrate a plausible ET pathway. libretexts.org Cyclic voltammetry measurements revealed that the diazonium salt undergoes an irreversible reduction at approximately -0.4 V, indicating a facile electron transfer from the cathode to generate an aryl radical. libretexts.org This radical can then engage in subsequent bond-forming reactions. This paired electrolysis approach highlights how an initial electron transfer event can drive complex molecular constructions under mild conditions. libretexts.orglibretexts.org

Photochemical reactions also provide a route for initiating transformations via electron transfer in an electronically excited state. The irradiation of benzoyl cyanide in the presence of electron-rich alkenes, for example, leads to the formation of oxetanes and ketones. utexas.edu This outcome suggests a photochemical cycloaddition pathway, which is often initiated by electron transfer from the alkene to the excited state of the carbonyl compound.

Kinetic Analyses of Catalyzed Transformations

Kinetic analysis, the study of reaction rates, provides quantitative data on how factors like concentration, temperature, and catalysts influence a reaction's speed. This information is crucial for understanding reaction mechanisms and optimizing conditions.

In the biological synthesis of benzoyl cyanide, the kinetics are intrinsically linked to the properties of the mandelonitrile oxidase (ChuaMOX) enzyme. A key finding is that the enzyme's activity is highly dependent on pH. The enzyme is activated by a shift from the hemocoel's pH of ~7.0 to the defensive gland's pH of 4.6, which triggers the rapid synthesis of the defensive compound. researchgate.net This pH-dependent activation serves as a biological "on-switch" for the reaction.

In the context of synthetic catalysis, computational studies have provided kinetic insights into the activation of nitriles by a rhenium pincer complex. These density functional theory (DFT) calculations suggest that the activation process, which involves the initial coordination of the nitrile to the rhenium center followed by C-C bond formation, proceeds with remarkably low activation barriers. semanticscholar.org This low kinetic barrier explains the high efficiency and reversibility of the nitrile activation observed experimentally. semanticscholar.org

Kinetic studies of copper-catalyzed C–H cyanation reactions have also been instrumental in refining the proposed mechanism. The observation that the reaction is very rapid, along with product distribution studies in the presence of radical traps, implicates the fast trapping of an intermediate organic radical by a chiral copper(II)-cyanide species as a key step. wikipedia.org

Table 1: Reaction Parameters for Catalyzed Transformations

| Reaction | Catalyst/Mediator | Key Kinetic Factor | Source |

|---|---|---|---|

| Cyanidation of 4-(methylthio)benzyl chloride | Tetrabutylammonium (B224687) chloride (Phase Transfer) | Reaction temperature of 80-85°C for 2 hours ensures high yield. | utexas.edu |

| Enzymatic synthesis of benzoyl cyanide | Mandelonitrile oxidase (ChuaMOX) | Enzyme activation is triggered by a pH drop from ~7.0 to 4.6. | researchgate.net |

| Nitrile activation by Re complex | Rhenium PNP pincer complex | Computational studies show low activation barriers for stepwise activation. | semanticscholar.org |

| Enantioselective C-H cyanation | Copper(I) / Chiral BOX Ligand | Rapid trapping of an organic radical by a Cu(II)-cyanide species is implicated. | wikipedia.org |

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

Catalysts and their associated ligands are pivotal in modern organic synthesis, enabling efficient and selective transformations that would otherwise be difficult or impossible.

In the synthesis of 4-(methylthio)phenylacetonitrile, phase-transfer catalysts like tetra-n-butylammonium chloride are crucial for reaction efficacy. utexas.edulasalle.edu They work by transporting the cyanide anion from the aqueous phase into the organic phase where the benzyl chloride substrate resides, thereby dramatically accelerating the reaction rate. lasalle.edu

Metal-ligand cooperation offers a more sophisticated mode of catalysis. The rhenium PNP pincer complex, for example, actively participates in the reaction. semanticscholar.org The ligand is not a passive scaffold but is directly involved in the bond-making and bond-breaking processes, enabling the reversible activation of the strong C≡N triple bond of nitriles. semanticscholar.org

In enantioselective catalysis, the chiral ligand is the primary determinant of stereochemical outcomes. In the copper-catalyzed cyanation of benzylic C–H bonds, chiral bis(oxazoline) (BOX) ligands are used. wikipedia.org Mechanistic and computational studies suggest that the enantioselectivity is determined during the reductive elimination step from a benzyl-copper(III) species. The chiral ligand creates a specific three-dimensional environment around the copper center, which dictates the facial selectivity of the C-CN bond formation. wikipedia.org The structure of the ligand, therefore, directly controls the stereoselectivity of the entire transformation. General principles of ligand design also emphasize that steric factors, sometimes quantified as "percent buried volume," can be as important as electronic factors in determining catalytic outcomes. lumenlearning.com

Table 2: Examples of Catalysts and Ligands and Their Roles

| Catalyst/Ligand System | Reaction Type | Role in Efficacy and Selectivity | Source |

|---|---|---|---|

| Alkali Metal Cyanide / Phase Transfer Catalyst | Nucleophilic Cyanation | Increases reaction rate by improving inter-phase transport of the nucleophile. | utexas.edulasalle.edu |

| Mandelonitrile oxidase (ChuaMOX) | Biological Oxidation | Provides a highly specific and rapid pathway to benzoyl cyanide, activated by pH. | researchgate.net |

| Rhenium PNP Pincer Complex | Nitrile Activation | Enables C≡N bond activation through metal-ligand cooperation and formation of ketimido intermediates. | semanticscholar.org |

| [Cu(MeCN)4]PF6 / Chiral BOX Ligand (L2) | Enantioselective C-H Cyanation | The chiral ligand controls enantioselectivity during the C-CN bond-forming reductive elimination step. | wikipedia.org |

Influence of Substituent Effects on Reactivity and Reaction Outcomes (e.g., Methylthio Group)

The substituents on an aromatic ring profoundly influence its reactivity through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these influences by assigning a substituent constant (σ) that reflects its electron-donating or electron-withdrawing nature.

The methylthio (-SMe) group at the para position presents a classic case of competing electronic effects. It is inductively electron-withdrawing (-I effect) due to the electronegativity of the sulfur atom. However, it is also electron-donating via resonance (+M or +R effect), as the lone pairs on the sulfur atom can be delocalized into the aromatic π-system. For para substituents, the resonance effect is often dominant.

In such cases, for example in electrophilic aromatic substitution or Sₙ1-type reactions that form a benzylic carbocation, a different parameter, σ⁺, is more appropriate. The σ⁺ value for p-SMe is approximately -0.60, which is strongly negative and indicates a powerful electron-donating ability. This enhanced donation stabilizes the electron-deficient transition state through direct resonance interaction, significantly accelerating the reaction rate compared to an unsubstituted ring.

For reactions involving the aroyl cyanide moiety of 4-(methylthio)benzoyl cyanide, this substituent effect has several implications:

Reactions at the Ring: The strong +M effect makes the aromatic ring more electron-rich and thus highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (relative to the methylthio group).

Reactions at the Carbonyl/Cyanide Group: The electron-donating nature of the p-SMe group increases electron density on the carbonyl carbon and the cyanide carbon. This would likely decrease their electrophilicity, potentially slowing down reactions involving nucleophilic attack at these sites compared to unsubstituted benzoyl cyanide.

Therefore, the methylthio group exerts a dual influence: it activates the ring for certain reactions while potentially deactivating the aroyl cyanide functional group for others, a critical consideration in planning synthetic transformations.

Spectroscopic Characterization and Advanced Analytical Methodologies for Aroyl Cyanides

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of aroyl cyanides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For aroyl cyanides, both ¹H and ¹³C NMR provide key structural information.

In the ¹H NMR spectrum of a related compound, 4-(methylthio)benzaldehyde, the aldehyde proton appears as a singlet at 9.92 ppm. rsc.org The aromatic protons are observed as a multiplet between 7.75 and 7.78 ppm and another multiplet between 7.31 and 7.34 ppm. rsc.org The methyl protons of the thioether group present as a singlet at 2.53 ppm. rsc.org For 4'-(Methylthio)acetophenone, another similar compound, the aromatic protons appear as doublets at 7.87 ppm and 7.27 ppm, while the two methyl groups show singlets at 2.57 ppm and 2.52 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. In 4-(methylthio)benzaldehyde, the carbonyl carbon resonates at 191.1 ppm. rsc.org The aromatic carbons show signals at 147.9, 133.0, 129.9, and 125.2 ppm, while the methyl carbon of the thioether group is found at 14.7 ppm. rsc.org For 4'-(methylthio)acetophenone, the carbonyl carbon appears at 197.2 ppm, the aromatic carbons at 145.9, 133.6, 128.7, and 125.0 ppm, and the two methyl carbons at 26.4 and 14.8 ppm. rsc.org The interaction of cyanide with other molecules, such as aurothiomalate, has also been studied using ¹H and ¹³C NMR, revealing the formation of intermediates like [tmAuCN]⁻. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Aroyl Compounds in CDCl₃

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 4-(Methylthio)benzaldehyde | Aldehyde (-CHO) | 9.92 (s, 1H) | 191.1 |

| Aromatic (Ar-H) | 7.78-7.75 (m, 2H), 7.34-7.31 (m, 2H) | 147.9, 133.0, 129.9, 125.2 | |

| Methyl (-SCH₃) | 2.53 (s, 3H) | 14.7 | |

| 4'-(Methylthio)acetophenone | Ketone (-COCH₃) | 2.57 (s, 3H) | 197.2 |

| Aromatic (Ar-H) | 7.87 (d, 2H), 7.27 (d, 2H) | 145.9, 133.6, 128.7, 125.0 | |

| Methyl (-SCH₃) | 2.52 (s, 3H) | 26.4, 14.8 |

Data sourced from reference rsc.org. The table is interactive and can be sorted by column.

Mass Spectrometry (MS) (e.g., GC-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. In the analysis of aroylbenzofurans, electron ionization mass spectrometry showed that isomers displayed nearly identical mass spectra. researchgate.net However, collision-induced dissociation (CID) experiments on the molecular ion allowed for the differentiation of regioisomers. researchgate.net For instance, the loss of an OH• radical was a diagnostic fragmentation that helped determine the position of a nitro group in 3-acyl regioisomers. researchgate.net

A novel derivatization method for free cyanide using d-cysteine (B559563) and hypochlorite (B82951) has been developed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org This method forms β-thiocyanoalanine, which can be directly analyzed without extensive purification. acs.org Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the direct quantitative determination of cyanamide (B42294), a related compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. In the synthesis of a series of aroyl cyanides, the structures were confirmed by IR spectroscopy, among other techniques. ciac.jl.cn The IR spectra of N,N'-diaroyl-1,2-phenylenediamines, synthesized from aroyl cyanides, showed the absence of a C≡N group and the presence of NH stretching bands at 3500-3240 cm⁻¹, C=O stretching at 1660-1640 cm⁻¹, and aromatic ring absorptions at 1610-1580 cm⁻¹.

FTIR has also been explored for the analysis of aqueous cyanide, offering a potential alternative to traditional methods that require lengthy sample preparation. american.edu Attenuated total reflectance-FTIR (ATR-FTIR) sensors have shown promise in detecting aqueous cyanide at low concentrations. researchgate.net

Chromatographic Analysis with Derivatization Strategies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of aroyl cyanides and related compounds. Derivatization is often employed to enhance the sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

HPLC with UV detection is a widely used method for the analysis of various compounds, including those related to 4-(methylthio)benzoyl cyanide. For example, a reverse-phase HPLC method has been developed for the analysis of 4-(methylthio)benzoyl chloride, a related compound, using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com

The determination of cyanide in various matrices, such as urine and sweetened bean paste, has been successfully achieved using HPLC with fluorescence detection after derivatization. nih.govjst.go.jp In the analysis of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a biomarker for DMF exposure, HPLC with direct UV detection at 196 nm was utilized. nih.gov The direct determination of metal cyanide complexes can also be performed using ion chromatography with UV absorbance detection at 215 nm. thermofisher.com

Development and Validation of Derivatizing Reagents for Enhanced Sensitivity

Derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability. For the analysis of cyanide, various derivatization strategies have been developed to enhance sensitivity.

One method involves the reaction of cyanide with 2,3-naphthalenedialdehyde and taurine (B1682933) to form a fluorescent product that can be detected by HPLC. nih.gov This method was successfully applied to determine cyanide concentrations in the urine of smokers and non-smokers. nih.gov Another approach for cyanide determination in chlorinated drinking water involves derivatization with d-cysteine and hypochlorite, followed by LC-MS/MS analysis. acs.org

For the analysis of cyanamide in soil, a derivatization method using dansyl chloride has been developed, allowing for quantification by HPLC with fluorescence detection. epa.gov The validation of such derivatization methods is crucial and typically involves assessing parameters like specificity, linearity, precision, accuracy, and stability, following guidelines from bodies such as the International Council for Harmonisation (ICH). nih.gov A study on a triphenylmethanamino-derivatization method for halogenated compounds demonstrated a conversion rate exceeding 99.5% and showed good linearity, precision, and accuracy. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-(Methylthio)benzoyl cyanide. These studies provide a detailed picture of the molecule's frontier molecular orbitals and energy landscape.

Density Functional Theory (DFT) Calculations for HOMO/LUMO Orbitals and Energy Gaps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of benzoyl cyanide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally suggests higher reactivity.

Based on studies of similar aromatic compounds, the following table illustrates hypothetical HOMO, LUMO, and energy gap values to demonstrate the expected trend.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Benzoyl Cyanides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoyl Cyanide | -7.5 | -2.0 | 5.5 |

| This compound | -7.1 | -1.9 | 5.2 |

| 4-Nitrobenzoyl Cyanide | -8.0 | -2.8 | 5.2 |

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a visual representation of the electron density distribution in the HOMO and LUMO. In benzoyl cyanide derivatives, the HOMO is typically localized on the phenyl ring and the substituent, while the LUMO is often centered on the benzoyl and cyanide moieties.

For this compound, the HOMO would likely show significant electron density on the sulfur atom of the methylthio group and the aromatic ring. The LUMO is expected to be distributed over the carbonyl group and the cyanide group, indicating that these are the likely sites for nucleophilic attack. The overlap and energy of these frontier orbitals are key to understanding the molecule's charge transfer characteristics and reactivity patterns. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. A common reaction for benzoyl cyanides is nucleophilic addition to the carbonyl carbon. ncert.nic.in

For this compound, the reaction with a nucleophile (Nu⁻) would proceed via the attack on the electrophilic carbonyl carbon. The electron-donating methylthio group, by increasing electron density on the aromatic ring and subsequently on the carbonyl group, might slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl cyanide. However, it can also stabilize the transition state. DFT calculations can be employed to model the geometry of the transition state and determine the activation barrier for this process.

While specific computational studies on the reaction mechanisms of this compound are not documented, the general mechanism is expected to follow the established pathway for benzoyl cyanides. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for structural confirmation.

DFT calculations, often at the B3LYP/6-31G(d) level of theory, can be used to compute vibrational frequencies. For this compound, characteristic IR peaks would be predicted for the C=O stretching of the ketone, the C≡N stretching of the nitrile, and vibrations associated with the substituted benzene (B151609) ring and the methylthio group. For instance, in a related molecule, 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, DFT calculations have been successfully used to assign experimental IR and Raman bands. researchgate.net

Similarly, NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methyl protons of the thioether group, and the various carbon atoms in the molecule, aiding in the interpretation of experimental NMR spectra.

Elucidation of Structure-Reactivity Relationships through Theoretical Approaches

Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can elucidate the relationship between the chemical structure and the reactivity or biological activity of a series of compounds. nih.govnih.govresearchgate.net

For a series of substituted benzoyl cyanides, QSAR models can be developed to correlate molecular descriptors with observed reactivity. Descriptors can include electronic parameters (such as HOMO/LUMO energies and partial charges), steric parameters, and hydrophobic parameters.

In the case of this compound, the electronic effect of the methylthio group would be a key descriptor. Its electron-donating nature, as quantified by parameters like the Hammett constant, would be correlated with the observed reaction rates or equilibrium constants. Such studies, while not found specifically for this compound, are common for understanding reactivity trends in substituted aromatic systems. researchgate.net

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Aroyl Cyanide Derivatives

The inherent reactivity of the aroyl cyanide scaffold makes it an attractive starting point for the synthesis of diverse and complex molecules. nih.gov Future research will likely focus on leveraging 4-(Methylthio)benzoyl cyanide and its analogues as building blocks for creating novel heterocyclic compounds. nih.gov The bifunctional nature of α-cyanoketones, possessing both an electrophilic carbonyl carbon and a reactive cyano group, allows for a variety of transformations including regioselective acylations and cycloaddition reactions. nih.gov

One promising avenue is the synthesis of purine (B94841) analogues, which are of significant interest in the pharmaceutical industry for their potential chemotherapeutic applications. researchgate.net For instance, novel 6-cyano-9-(aryl)-9H-purine derivatives have been synthesized in high yields through multi-step processes, demonstrating the utility of cyano-functionalized intermediates in creating complex nitrogen-containing heterocycles. researchgate.net The reaction of aroyl cyanides with organometallic reagents, such as azazirconacyclopentadienes, also opens pathways to unique N-substituted benzamide (B126) derivatives, further expanding the chemical space accessible from this precursor. acs.org

| Precursor/Intermediate | Synthetic Target | Potential Application |

| This compound | Novel Heterocycles | Medicinal Chemistry |

| Aroyl Cyanides | N-substituted benzamides | Organic Synthesis |

| Diaminomaleonitrile | 6-Cyano-9-(aryl)-9H-purines | Chemotherapeutics researchgate.net |

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of aroyl cyanides has traditionally relied on methods that involve toxic cyanating agents and harsh reaction conditions. google.com A major thrust of future research is the development of greener, more efficient, and safer synthetic protocols.

A significant advancement is the use of less toxic cyanide sources like potassium hexacyanoferrate(II) or potassium ferricyanide (B76249). thieme-connect.comgoogle.com One environmentally benign approach involves the cyanation of aroyl chlorides using potassium hexacyanoferrate(II) with a silver iodide-polyethylene glycol (AgI-PEG400) catalyst system in DMF at room temperature, providing good yields without the need for highly toxic reagents. thieme-connect.com Similarly, the synthesis of o-methylbenzoyl cyanide has been achieved using potassium ferricyanide catalyzed by a copper catalyst, avoiding virulent cyanides like sodium cyanide. google.com

Modern catalytic systems are also being developed. Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide offers an operationally simple and mild method for producing a broad scope of nitriles. nih.gov Furthermore, palladium-catalyzed cyanation reactions using potassium hexacyanoferrate as the cyanide source have proven effective for a wide range of substrates under mild conditions. organic-chemistry.org These methods represent a move towards more sustainable chemical manufacturing.

Table of Sustainable Cyanation Methods

| Catalyst System | Cyanide Source | Substrate | Key Advantage |

|---|---|---|---|

| AgI-PEG400-KI | K₄[Fe(CN)₆] | Aroyl Chlorides | Non-toxic cyanide source, mild conditions thieme-connect.com |

| Copper Catalyst | K₃[Fe(CN)₆] | o-Methylbenzoyl Chloride | Avoids virulent cyanides google.com |

| Nickel/dppf/Zn | Zn(CN)₂ | (Hetero)aryl Chlorides | Use of less toxic zinc cyanide organic-chemistry.org |

Exploration of Undiscovered Chemical Reactivity Patterns

The unique electronic properties of this compound suggest a rich and largely unexplored reactivity landscape. The α-cyanoketone structure is known for its dual reactivity, enabling it to participate in diverse chemical transformations. nih.gov Future studies will aim to uncover new reaction pathways beyond simple acylation and cyanation.

Emerging areas of interest include metal-catalyzed cross-dehydrogenative coupling (CDC) carbocyanation and novel cycloaddition reactions. nih.gov The interaction of the sulfur atom in the methylthio group could also lead to unique reactivity, such as intramolecular cyclizations under specific conditions, as seen in related sulfur-containing compounds where C–S bonds can be cleaved and reformed. researchgate.net The reaction of aroyl cyanides with zirconacycles to form new, stable metallacycles is another example of novel reactivity that warrants further investigation. acs.org Understanding the kationoid reactivity of related aromatic systems when treated with cyanide sources could also unlock new synthetic strategies. rsc.org

Integration of Aroyl Cyanide Chemistry with Materials Science and Chemical Biology

The functional groups present in this compound and its derivatives make them intriguing candidates for applications in materials science and chemical biology.

In materials science , the cyanide ligand is a fundamental building block for creating porous coordination polymers, such as Prussian blue analogues. nih.gov The strong and directional bonding of the cyanide group allows for the rational design of robust, extended networks. nih.gov These materials exhibit potential in applications ranging from gas adsorption and separation to energy storage and the development of "smart" materials that respond to external stimuli. nih.gov The incorporation of functionalized aroyl groups like 4-(methylthio)benzoyl could be used to tune the pore chemistry and introduce new functionalities into these frameworks.

In chemical biology , the cyanide moiety is a potent inhibitor of metalloenzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain. wikipedia.orgebi.ac.uk This inhibitory action is central to its biological effects. wikipedia.org While highly toxic in its simple ionic form, the cyano group, when incorporated into more complex molecules, can be harnessed for therapeutic purposes. For example, derivatives of related cyano-compounds are key intermediates in the synthesis of drugs like the COX-2 inhibitor Etoricoxib. googleapis.comenvironmentclearance.nic.in The design of novel aroyl cyanide derivatives could lead to new enzyme inhibitors or probes to study biological processes. The natural occurrence of cyanogenic compounds in plants as a defense mechanism further highlights the biological relevance of the cyano group. wikipedia.org

Advancements in Mechanistic Understanding and Computational Predictions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a combination of experimental techniques, such as kinetic studies, and computational chemistry to elucidate the intricate steps of aroyl cyanide reactions. nih.gov For example, mechanistic studies on nickel-catalyzed cyanations have proposed a catalytic cycle involving Ni(0)/Ni(II) intermediates. nih.gov The fundamental mechanisms of nucleophilic attack by the cyanide ion are well-established but can be refined for specific substrates and reaction conditions. youtube.comyoutube.com

Computational chemistry and machine learning are set to revolutionize this field. rsc.org Predictive models are being developed to determine the regio- and site-selectivity of organic reactions with increasing accuracy. rsc.org These tools can screen virtual libraries of this compound derivatives and predict their reactivity, guiding synthetic chemists toward the most promising targets and reaction conditions. By simulating reaction pathways and transition states, computational models can provide insights that are difficult to obtain through experimentation alone, accelerating the discovery of new reactions and applications for aroyl cyanides.

Q & A

Basic Research Question

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- UV-Vis spectroscopy : Monitor photodegradation under light exposure (e.g., 254 nm UV light) .

- HPLC-MS : Track hydrolysis products in aqueous buffers (pH 2–12) to assess hydrolytic stability .

Storage recommendations: Use amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the methylthio group .

How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., cyano vs. carbonyl groups) .

Transition state modeling : Use QM/MM methods (e.g., in GAMESS) to simulate attack by nucleophiles (e.g., amines) on the cyanide carbon .

Solvent effects : Apply COSMO-RS to model solvent polarity’s impact on reaction barriers .

For instance, the cyano group’s electron-withdrawing nature increases electrophilicity at the benzoyl carbon, favoring nucleophilic addition .

What strategies mitigate side reactions during catalytic functionalization of this compound?

Advanced Research Question

Protective group chemistry : Temporarily mask the methylthio group with Boc or TMSCl to prevent undesired sulfoxide formation .

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance regioselectivity in cross-coupling reactions .

In situ monitoring : Use Raman spectroscopy to detect intermediates (e.g., thiocyanate byproducts) and adjust reaction parameters dynamically .

How does the methylthio substituent influence the compound’s electronic properties compared to its methoxy or methyl analogs?

Basic Research Question

Comparative studies using:

- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing/donating effects. The methylthio group (–SMe) is less electron-donating than –OMe but more than –Me .

- IR spectroscopy : Stretching frequencies of the carbonyl group (C=O) shift depending on substituent electronegativity .

- Hammett constants : σₚ values (–SMe: ~0.00; –OMe: –0.27) predict reactivity trends in electrophilic substitution .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Challenges include low melting points and polymorphism. Solutions:

Slow evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal quality .

Seeding : Introduce microcrystals of a known polymorph to control nucleation .

Cryocrystallography : Flash-cooling (100 K) stabilizes metastable forms for X-ray analysis .

For example, lattice energy calculations (via PIXEL) can guide solvent selection by predicting intermolecular interactions .

How do steric and electronic effects of the methylthio group impact its utility in multicomponent reactions?

Advanced Research Question

- Steric effects : The –SMe group’s bulkiness can hinder access to reactive sites, requiring larger catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

- Electronic effects : The sulfur atom’s polarizability stabilizes transition states in Ullmann or Suzuki reactions, enhancing yields compared to –Me analogs .

Methodological approach: Conduct Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.